4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with a sulfonamide group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via a reaction between the pyrrole derivative and a sulfonyl chloride in the presence of a base.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}-1H-pyrrole-2-carboxylic acid
- 4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-3-carboxylic acid
Uniqueness
The unique combination of the sulfonamide group and the pyrrole ring in 4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid provides distinct chemical properties and biological activities that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[(3,5-dimethoxyphenyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-16-8-12(7-13(16)14(17)18)23(19,20)15-9-4-10(21-2)6-11(5-9)22-3/h4-8,15H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJBZTLQTUNRIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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